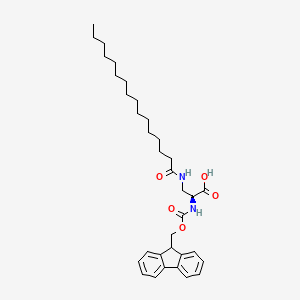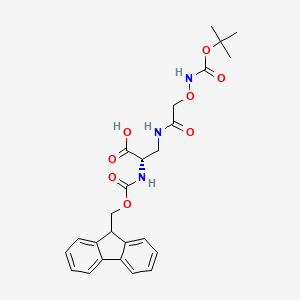
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid
Description
Scientific Research Applications
Biologically Active Compounds of Plants
Natural carboxylic acids derived from plants possess significant biological activities, including antioxidant, antimicrobial, and cytotoxic properties. Research focuses on the structural effects of these compounds on their bioactivity, highlighting the importance of carboxylic acids in medicinal chemistry and drug design. The compound , with its carboxylic acid functional group, may be investigated for similar biological activities, contributing to the development of novel therapeutics or bioactive materials (Godlewska-Żyłkiewicz et al., 2020).
Levulinic Acid in Drug Synthesis
Levulinic acid, a key biomass-derived building block, has been extensively researched for its applications in drug synthesis due to its unique functional groups. The compound of interest, with similar functional versatility, may find applications in the synthesis of drug derivatives, enhancing the economic and environmental sustainability of pharmaceutical production (Zhang et al., 2021).
Metathesis Reactions in Synthesis
Metathesis reactions, especially in the synthesis and transformations of functionalized β-amino acid derivatives, are pivotal in drug research. Given the amino acid-like structure of the compound , it could be involved in similar metathesis reactions, enabling the creation of novel cyclic amino acids or peptides with potential pharmaceutical applications (Kiss et al., 2018).
Polyhydroxyalkanoates and Chiral Hydroxyalkanoic Acids
The production and application of polyhydroxyalkanoates (PHAs) and related chiral hydroxyalkanoic acids (RHAs) in biopolymers and bioactive compounds underscore the significance of carboxylic acid derivatives in biotechnology. The compound of interest, sharing functional similarities with RHAs, may be explored for its potential in biopolymer synthesis or as a chiral precursor in organic synthesis, impacting materials science and bioengineering (Yáñez et al., 2020).
Rhodium Complexes in Catalysis
The role of rhodium complexes in catalytic systems for the oxidative functionalization of alkanes provides insights into the catalytic potential of complex organometallic compounds. While not directly related, research into similar complex compounds could enhance our understanding of catalysis, particularly in the activation and functionalization of small molecules for chemical synthesis, potentially including the compound (Chepaikin & Borshch, 2015).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAHZCMBWKGJEC-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678759 | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid | |
CAS RN |
387824-80-8 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387824-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[(Benzyloxy)carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















